Aldehyde vs. Carboxylic Acid Reactivity
The target compound bears a reactive formyl group (δ 9.8–10.2 ppm in ¹H NMR, characteristic of aromatic aldehydes) that participates in condensation, reductive amination, and Grignard additions, whereas the corresponding carboxylic acid (CAS 1152565-70-2) requires activation (e.g., acid chloride) for analogous transformations [1]. In a representative Knoevenagel condensation with ethyl cyanoacetate, pyrazole-4-carbaldehydes typically yield >80 % of the α,β-unsaturated ester, a transformation not feasible with the acid derivative [2].
| Evidence Dimension | Synthetic handle reactivity |
|---|---|
| Target Compound Data | Aldehyde – undergoes Knoevenagel, Schiff base, reductive amination directly |
| Comparator Or Baseline | 1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS 1152565-70-2) – requires activation; no direct condensation |
| Quantified Difference | Estimated >2 additional synthetic steps saved compared with acid route |
| Conditions | Standard solution-phase organic synthesis |
Why This Matters
Procurement of the aldehyde rather than the acid reduces step count and material cost in library synthesis, directly affecting project timelines.
- [1] PubChem. 1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbaldehyde. PubChem CID 43122049. https://pubchem.ncbi.nlm.nih.gov/compound/1152559-25-5 (accessed 2026-04-30). View Source
- [2] Abdel-Wahab, B.F.; Kariuki, B.M.; Mohamed, H.A.; Bekheit, M.S.; Awad, H.M.; El-Hiti, G.A. Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. *J. Mol. Struct.* **2023**, *1294*, 136528. https://doi.org/10.1016/j.molstruc.2023.136528. View Source
